molecular formula C5H8F3NO B13550236 5-(Trifluoromethyl)pyrrolidin-3-ol

5-(Trifluoromethyl)pyrrolidin-3-ol

Cat. No.: B13550236
M. Wt: 155.12 g/mol
InChI Key: ZVJIJFHJUTZRIU-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyrrolidin-3-ol is a pyrrolidine-based heterocyclic compound featuring a hydroxyl group at position 3 and a trifluoromethyl (-CF₃) group at position 5 of the five-membered ring. Its molecular formula is C₅H₈F₃NO, with a molecular weight of 179.12 g/mol . The trifluoromethyl group is a strong electron-withdrawing substituent, conferring enhanced metabolic stability, lipophilicity, and binding affinity to biological targets compared to non-fluorinated analogs .

Properties

Molecular Formula

C5H8F3NO

Molecular Weight

155.12 g/mol

IUPAC Name

5-(trifluoromethyl)pyrrolidin-3-ol

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4-1-3(10)2-9-4/h3-4,9-10H,1-2H2

InChI Key

ZVJIJFHJUTZRIU-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors. One classical method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity to the reaction . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper salts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(Trifluoromethyl)pyrrolidin-3-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Key Properties :

  • Lipophilicity : The -CF₃ group increases logP values, improving membrane permeability.
  • Metabolic Stability : Fluorine’s electronegativity reduces susceptibility to oxidative degradation.
  • Stereochemical Influence : The stereochemistry at positions 3 and 5 (e.g., (3S)-configuration) can significantly affect biological activity .

Synthesis :
The compound is typically synthesized via trifluoromethylation of pyrrolidin-3-ol precursors using reagents like trifluoromethyltrimethylsilane (TMSCF₃) or transition-metal-catalyzed cross-coupling reactions .

Comparison with Similar Compounds

To contextualize the uniqueness of 5-(Trifluoromethyl)pyrrolidin-3-ol, we compare it with structurally related compounds, focusing on substituent effects, core modifications, and biological activity.

Pyrrolidine Derivatives with Varying Substituents

Compound Name Substituent Features Key Properties/Biological Activity Reference
(3S)-Pyrrolidin-3-ol No -CF₃ group Lower lipophilicity; reduced enzyme inhibition
(3S,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydroxymethyl (-CH₂OH) at position 5 Increased polarity; altered metabolic pathways
5-(3-Methoxyphenyl)pyrrolidin-3-ol Methoxy (-OCH₃) on phenyl ring at position 5 Enhanced solubility; different receptor interactions
5-(4-Bromophenyl)pyrrolidin-3-ol Bromo (-Br) on phenyl ring at position 5 Higher molecular weight; potential halogen bonding

Key Insights :

  • The -CF₃ group in this compound provides superior lipophilicity and target affinity compared to hydroxymethyl or methoxy substituents .
  • Halogenated analogs (e.g., bromophenyl derivatives) exhibit distinct electronic profiles but lack the metabolic stability conferred by fluorine .

Piperidine and Pyridine Analogs

Compound Name Core Structure Substituent Features Key Properties/Biological Activity Reference
(3R,5S)-5-(Trifluoromethyl)piperidin-3-ol Piperidine ring -CF₃ at position 5; hydroxyl at 3 Higher conformational flexibility; similar metabolic stability
3-Chloro-5-(trifluoromethyl)pyridin-2-ol Pyridine ring -CF₃ and -Cl at positions 5 and 3 Enhanced reactivity; broader antimicrobial activity
5-(Trifluoromethyl)pyridin-2-yl derivatives Pyridine ring Varied substituents on pyridine Synergistic effects from multiple electron-withdrawing groups

Key Insights :

  • Piperidine analogs (e.g., (3R,5S)-5-(Trifluoromethyl)piperidin-3-ol) show improved solubility due to the six-membered ring but reduced ring strain compared to pyrrolidine .
  • Pyridine-based compounds (e.g., 3-Chloro-5-(trifluoromethyl)pyridin-2-ol) leverage nitrogen’s electronegativity for stronger enzyme inhibition but may exhibit higher toxicity .

Impact of Trifluoromethyl Positioning

Compound Name -CF₃ Position Biological Activity Reference
5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol On phenyl ring at position 5 Moderate binding affinity; tunable via aryl substitution
(3S)-3-(Trifluoromethyl)pyrrolidin-3-ol Directly on pyrrolidine at position 3 High metabolic stability; stereospecific interactions

Key Insights :

  • Direct attachment of -CF₃ to the pyrrolidine ring (as in (3S)-3-(Trifluoromethyl)pyrrolidin-3-ol) maximizes electronic effects on the heterocycle, enhancing target engagement .
  • Aryl-substituted analogs (e.g., 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol) allow modular derivatization but introduce steric bulk .

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